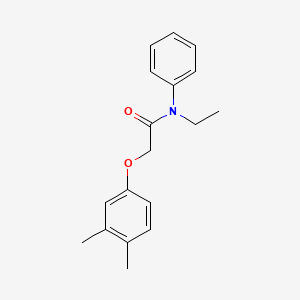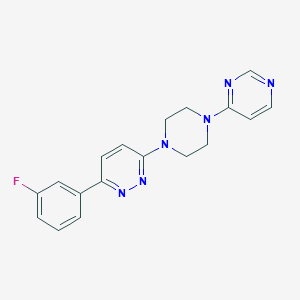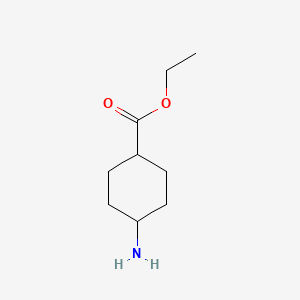![molecular formula C19H19N3O2 B3008376 2-[2-(Hydroxymethyl)benzimidazolyl]-1-(1,2,3,4-tetrahydroquinolyl)ethan-1-one CAS No. 942883-78-5](/img/structure/B3008376.png)
2-[2-(Hydroxymethyl)benzimidazolyl]-1-(1,2,3,4-tetrahydroquinolyl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "2-[2-(Hydroxymethyl)benzimidazolyl]-1-(1,2,3,4-tetrahydroquinolyl)ethan-1-one" is a heterocyclic aromatic compound that features a fusion of a benzene ring with an imidazole moiety, which is characteristic of benzimidazole derivatives. These compounds are known for their diverse biological activities and have been the subject of various studies to explore their potential in medicinal chemistry .
Synthesis Analysis
The synthesis of benzimidazole derivatives often involves the use of starting materials such as formic acid, acetyl chloride, and benzoyl chloride, among others. For instance, the synthesis of 4-substituted 8-[(2-benzimidazolyl)sulfinylmethyl]-1,2,3,4-tetrahydroquinolines, which are structurally related to the compound , includes the examination of their ATPase-inhibitory and antisecretory activities . Similarly, the synthesis of 1-(cyano[benzimidazole-2-yl])methylene-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline involves X-ray diffraction analysis and IR and electronic absorption spectroscopy to study its structure .
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives is often elucidated using spectral methods and X-ray crystallography. Quantum mechanical calculations, such as Density Functional Theory (DFT) calculations, are also employed to understand the energies, geometries, vibrational wavenumbers, and NMR properties of these compounds . The study of the crystal structure and DFT calculations can provide insights into the stability and reactivity of the compound .
Chemical Reactions Analysis
Benzimidazole derivatives can undergo various chemical reactions, including cyclization and intramolecular alkylation, to form complex structures such as peri-fused tetrahydro[1,3]diazepino[1,2-a]benzimidazoles . The presence of substituents on the benzimidazole ring can influence the course of these reactions and the properties of the resulting compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzimidazole derivatives are closely related to their molecular structure. For example, the introduction of a sulfinylmethyl group at the 8-position of a tetrahydroquinoline ring can lead to potent antiulcer activity, as seen in the case of certain synthesized compounds . The antibacterial activity of benzimidazole derivatives, such as (6R,8S)-(2-benzimidazolyl)hydroxymethylpenicillanic acids, is also noteworthy, with some compounds acting as potent antibacterial agents and beta-lactamase inhibitors . Additionally, the luminescent properties of benzimidazole-substituted 8-hydroxyquinolines, particularly in the near-infrared region, have been explored for their potential applications .
Aplicaciones Científicas De Investigación
Synthetic Methodologies
- Oxidant-free Synthesis of Benzimidazoles : A study demonstrated an environmentally benign method for synthesizing benzimidazoles, including 2-[2-(Hydroxymethyl)benzimidazolyl] derivatives, through acceptorless dehydrogenative condensation. This process utilizes Ru(ii) complexes for the catalysis, highlighting a greener approach for synthesizing benzimidazole compounds without the need for oxidants or stoichiometric strong bases (Luo et al., 2017).
Pharmacological Activities
- Antibacterial Agents and Beta-lactamase Inhibitors : Derivatives of 2-[2-(Hydroxymethyl)benzimidazolyl] have been identified as potent antibacterial agents and beta-lactamase inhibitors, particularly effective against Gram-positive bacteria and Haemophilus influenzae. This suggests a potential for developing new antibacterial drugs based on these compounds (Chen et al., 1991).
Material Sciences
- Corrosion Inhibitors : Novel benzimidazole derivatives, including those based on 2-[2-(Hydroxymethyl)benzimidazolyl], have been evaluated as corrosion inhibitors for mild steel in acidic media. These studies found that the efficiency of corrosion inhibition increases with the number of benzimidazole segments, indicating their potential use in protecting metals from corrosion (Tang et al., 2013).
Propiedades
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-[2-(hydroxymethyl)benzimidazol-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c23-13-18-20-15-8-2-4-10-17(15)22(18)12-19(24)21-11-5-7-14-6-1-3-9-16(14)21/h1-4,6,8-10,23H,5,7,11-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBZMRUMJBBLVPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CN3C4=CC=CC=C4N=C3CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-benzyl-N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide](/img/structure/B3008298.png)
![4-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B3008299.png)
![4-[2-[(1-Cyanocyclopentyl)amino]-2-oxoethoxy]benzamide](/img/structure/B3008300.png)

![8-benzyl-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3008303.png)
![1-(5-(1H-benzo[d]imidazol-2-yl)-3-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(piperidin-1-yl)ethanone](/img/structure/B3008306.png)
![2-amino-4-(2,4-dimethoxyphenyl)-5-oxo-4H-pyrano[3,2-c]chromene-3-carbonitrile;1,4-dioxane](/img/structure/B3008311.png)
![(E)-[(3-nitrophenyl)methylidene]amino furan-2-carboxylate](/img/structure/B3008313.png)

![(Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B3008315.png)
